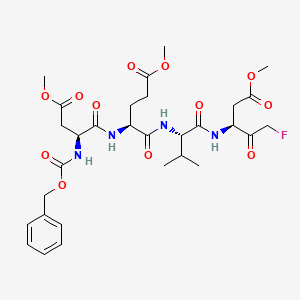

Z-Devd-fmk

Beschreibung

Eigenschaften

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVAVGBSGRRKN-JYEBCORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879990 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-95-9 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Z-VAD-FMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a cornerstone research tool for studying apoptosis and other caspase-mediated cellular processes. This guide provides a comprehensive overview of its mechanism of action, target specificity, quantitative efficacy, and detailed protocols for its application in key experimental assays. Furthermore, it explores the off-target effects and alternative cell death pathways that can be induced by Z-VAD-FMK, offering a nuanced understanding of its cellular impact.

Core Mechanism of Action: Irreversible Caspase Inhibition

Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis. The inhibitory mechanism is predicated on the covalent and irreversible binding of the fluoromethylketone (FMK) group to the catalytic cysteine residue within the active site of the caspases. This interaction effectively and permanently neutralizes the enzyme's proteolytic activity.

The peptide sequence Val-Ala-Asp (VAD) mimics the caspase cleavage site, conferring a degree of specificity and facilitating the inhibitor's entry into the catalytic pocket. The benzyloxycarbonyl (Z) group enhances the molecule's cell permeability, allowing it to readily cross the plasma membrane and access cytosolic caspases.

By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), Z-VAD-FMK effectively blocks the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of cellular substrates.

Quantitative Data: Inhibitory Potency

The efficacy of Z-VAD-FMK as a pan-caspase inhibitor is demonstrated by its low IC50 values across a range of caspases. While it potently inhibits most human caspases, it is notably less effective against caspase-2.

| Caspase Target | Reported IC50 Range (nM) |

| Caspase-1 | 1.5 - 50 |

| Caspase-3 | 0.2 - 5800 |

| Caspase-4 | Data not consistently reported |

| Caspase-5 | Data not consistently reported |

| Caspase-6 | Data not consistently reported |

| Caspase-7 | Data not consistently reported |

| Caspase-8 | 0.7 - 350 |

| Caspase-9 | 1.5 - 12000 |

| Caspase-10 | 520 - 5760 |

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

Off-Target Effects and Induced Alternative Cell Death Pathways

While Z-VAD-FMK is a powerful tool for studying caspase-dependent apoptosis, it is crucial to be aware of its potential off-target effects and its ability to induce alternative, non-apoptotic cell death pathways.

Induction of Necroptosis

In certain cell types and under specific stimuli (e.g., TNF-α stimulation), the inhibition of caspase-8 by Z-VAD-FMK can divert the cellular response from apoptosis to necroptosis.[1][2] This programmed necrotic cell death pathway is mediated by receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[1]

Induction of Autophagy

Recent studies have revealed that Z-VAD-FMK can induce autophagy, a cellular process of self-digestion, independent of its caspase-inhibitory activity. This is attributed to the off-target inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. Inhibition of NGLY1 leads to an accumulation of misfolded glycoproteins, triggering an autophagic response.

Experimental Protocols

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol outlines the measurement of caspase-3 and -7 activity in cultured cells treated with Z-VAD-FMK.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Z-VAD-FMK (20 mM stock in DMSO)

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

White-walled 96-well plates

-

Plate-reading luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Induce apoptosis using your chosen stimulus. Include a positive control (inducer only) and a negative control (untreated cells).

-

Incubate for the desired period to allow for apoptosis induction.

-

Equilibrate the Caspase-Glo® 3/7 Assay Reagent and the cell plate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence of each well using a plate-reading luminometer.

References

The Role of Z-VAD-FMK in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK, or Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone, is a cornerstone tool in the study of programmed cell death.[1] It is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the core enzymatic drivers of apoptosis.[1][2][3] Initially developed with therapeutic potential in mind, its utility has been firmly established in fundamental research, where it is instrumental for dissecting the roles of caspases in apoptosis, inflammation, and other forms of cell death.[4][5] This guide provides an in-depth overview of Z-VAD-FMK's mechanism, applications, and the experimental protocols for its use, serving as a critical resource for professionals in life sciences and drug development.

Core Properties and Mechanism of Action

Z-VAD-FMK functions by irreversibly binding to the catalytic site of most caspase enzymes, thereby preventing the proteolytic cascade essential for the execution of apoptosis.[6] The peptide sequence (Val-Ala-Asp) is recognized by the caspase active site, while the fluoromethylketone (FMK) group covalently binds to the cysteine residue in the active site, leading to irreversible inhibition.[1][7] Its cell-permeability is enhanced by the N-terminal benzyloxycarbonyl (Z) group, allowing it to effectively target intracellular caspases in live-cell experiments.[7]

Table 1: Chemical and Physical Properties of Z-VAD-FMK

| Property | Value | Reference(s) |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | [1][6] |

| Synonyms | Z-VAD(OMe)-FMK, Caspase Inhibitor VI | [2][8] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [6][9] |

| Molecular Weight | 467.5 g/mol | [6][9] |

| Appearance | Lyophilized solid or wax | [9] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | [6][9] |

| Purity | Typically ≥95% (HPLC/UHPLC) | [3][6] |

Role in Apoptosis Research: The Pan-Caspase Inhibitor

Apoptosis proceeds through two primary pathways—extrinsic (death receptor-mediated) and intrinsic (mitochondrial)—both of which converge on the activation of a cascade of caspase enzymes. Z-VAD-FMK is considered a "pan-caspase" inhibitor because it potently blocks a wide range of both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[6][10] It is effective against human caspases-1 through -10, with the notable exception of Caspase-2.[6][10] This broad activity makes it an invaluable tool for determining whether a specific cell death process is caspase-dependent.

Quantitative Efficacy Data

The inhibitory concentration (IC₅₀) of Z-VAD-FMK varies depending on the specific caspase and the assay conditions. It is generally effective at low to mid-nanomolar concentrations for most caspases.[11]

Table 2: Reported Inhibitory Concentrations of Z-VAD-FMK

| Target | IC₅₀ / Effective Concentration | Context / Cell Type | Reference(s) |

| Pan-Caspase (General) | Low-mid nanomolar range | In vitro assays | [11] |

| Apoptosis Induction | 0.0015 - 5.8 mM (IC₅₀) | Tumor cells | [3] |

| Caspase-3 Processing | 10 µM | THP.1 and Jurkat cells | [2] |

| Apoptosis Inhibition | 20 µM | Jurkat cells | [12][13] |

| Apoptosis Inhibition | 50 µM | HL60 cells | [2] |

Beyond Apoptosis: Interplay with Other Cell Death Pathways

A critical aspect of Z-VAD-FMK in research is its ability to reveal alternative cell death pathways by blocking apoptosis. This has been particularly important in the study of necroptosis and pyroptosis.

Induction of Necroptosis

Necroptosis is a form of programmed, inflammatory necrosis that is independent of caspases. In many cell types, Caspase-8 acts as a molecular switch; its activity promotes apoptosis while simultaneously cleaving and inactivating key components of the necroptosis machinery, namely RIPK1 and RIPK3.[14][15] When Caspase-8 is blocked by Z-VAD-FMK in the presence of stimuli like TNF-α, RIPK1 and RIPK3 are free to activate, leading to the phosphorylation of MLKL and subsequent cell lysis.[14][16][17] Therefore, Z-VAD-FMK is a standard tool used to experimentally induce necroptosis.[14][18]

Inhibition of Pyroptosis

Pyroptosis is another form of inflammatory cell death critical for host defense, driven by inflammatory caspases such as Caspase-1 (in humans) and Caspase-11 (in mice).[6] These caspases are activated within a large multiprotein complex called the inflammasome.[6] Activated Caspase-1 cleaves Gasdermin D (GSDMD) to form pores in the cell membrane and processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms.[6] Because Z-VAD-FMK inhibits inflammatory caspases, it is an effective tool to block the pyroptotic pathway and subsequent cytokine release.[6][19][20]

Experimental Protocols and Methodologies

Correct handling and application of Z-VAD-FMK are crucial for reproducible results.

Reconstitution and Storage

-

Reconstitution: Z-VAD-FMK is typically supplied as a lyophilized powder and should be reconstituted in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6]

-

Storage: The lyophilized powder should be stored at -20°C. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[21]

General Guidelines for In Vitro Use

-

Working Concentration: The optimal concentration varies by cell type and experimental design but typically ranges from 10 µM to 100 µM.[2] A common starting concentration for apoptosis inhibition assays is 20-50 µM.[2][3][12]

-

Treatment Time: For apoptosis inhibition, Z-VAD-FMK should be added to the cell culture concurrently with or slightly before (e.g., 30-60 minutes) the apoptotic stimulus.[1][8]

-

Controls: Always include a vehicle control (DMSO) at the same final concentration used for the Z-VAD-FMK treatment.

Example Protocol: Apoptosis Inhibition Assay via Flow Cytometry

This protocol outlines a typical experiment to assess if an apoptosis-inducing compound (Compound X) acts in a caspase-dependent manner.

Expected Outcome: If Compound X induces apoptosis via caspase activation, the "Z-VAD-FMK + Compound X" group should show a significant reduction in the percentage of apoptotic cells (Annexin V positive) compared to the "Compound X" alone group.

Applications and Considerations in Drug Development

In drug development and preclinical studies, Z-VAD-FMK is primarily a research tool rather than a therapeutic candidate. Its broad specificity can lead to off-target effects, and inhibiting apoptosis can have unintended consequences, such as promoting the survival of malignant cells.[7][19][20] However, it is invaluable for:

-

Target Validation: Confirming that a novel compound's cytotoxic effect is mediated by caspases.

-

Disease Modeling: Studying the role of apoptosis in various conditions, such as neurodegenerative diseases, ischemic injury, and inflammatory disorders.[7][9][22]

-

Cryopreservation: Research has shown that including Z-VAD-FMK during the cryopreservation and thawing of cells or tissues can improve viability by inhibiting apoptosis induced by the freezing process.[22][23]

Conclusion

Z-VAD-FMK is an indispensable molecule in the field of cell death research. Its ability to potently and broadly inhibit caspases allows scientists to definitively probe the involvement of apoptosis in biological processes. Furthermore, its use has been instrumental in uncovering and studying alternative cell death pathways like necroptosis. While its clinical application is limited, its role as a fundamental research tool ensures that Z-VAD-FMK will continue to be a key compound for researchers and drug developers aiming to understand and manipulate the intricate machinery of cell death.

References

- 1. Z-VAD-FMK | AAT Bioquest [aatbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. invivogen.com [invivogen.com]

- 7. youtube.com [youtube.com]

- 8. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]

- 9. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

- 21. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VAD-FMK: A Technical Guide to the Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. By binding to the catalytic site of caspases, a family of cysteine proteases central to the apoptotic signaling cascade, Z-VAD-FMK effectively blocks the induction of programmed cell death. Its broad-spectrum activity makes it an invaluable tool for investigating the roles of caspases in various physiological and pathological processes. This guide provides an in-depth overview of the chemical structure, properties, and biological actions of Z-VAD-FMK, including detailed experimental protocols and visualizations of the pathways it modulates.

Chemical Structure and Properties

Z-VAD-FMK is a synthetic tripeptide that has been modified to enhance its inhibitory activity and cell permeability. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus features a fluoromethylketone (FMK) moiety, which irreversibly binds to the active site of caspases. The O-methylation of the aspartic acid residue increases its stability and cell permeability.[1][2][3][4]

Table 1: Chemical Identifiers and Properties of Z-VAD-FMK

| Property | Value |

| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate[5] |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[3][5] |

| CAS Number | 187389-52-2[5][6][7] |

| Molecular Formula | C22H30FN3O7[1][7] |

| Molecular Weight | 467.49 g/mol [5][6][7] |

| Appearance | White lyophilized solid or wax[1][7] |

| Purity | ≥95%[4][6] |

| Solubility | Soluble in DMSO (e.g., to 10 mg/mL or 20 mM)[1][8]; Insoluble in water and ethanol[5] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[9] |

| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1[7] |

| InChI | InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1[7] |

Biological Properties and Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the exception of caspase-2.[10] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[10] They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to apoptotic stimuli.

The mechanism of inhibition involves the covalent binding of the fluoromethylketone group of Z-VAD-FMK to the catalytic cysteine residue in the active site of the caspase. This binding is irreversible and effectively blocks the protease activity of the enzyme.[2][10] By inhibiting multiple caspases, Z-VAD-FMK can block apoptosis induced by various stimuli that activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10]

The Caspase Signaling Cascade

Apoptosis is primarily executed through two major signaling pathways that converge on the activation of effector caspases.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors (e.g., Fas, TNFR).[5][8] This leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspases, primarily pro-caspase-8.[5][8] Active caspase-8 then directly cleaves and activates effector caspases such as caspase-3.[11]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[5][7] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator pro-caspase-9.[5][6] Active caspase-9 then activates effector caspases like caspase-3.

Z-VAD-FMK, as a pan-caspase inhibitor, can intercept this cascade at multiple points by inhibiting both initiator (caspase-8, caspase-9) and effector (caspase-3, caspase-6, caspase-7) caspases.

References

- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. abeomics.com [abeomics.com]

- 6. portlandpress.com [portlandpress.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. invivogen.com [invivogen.com]

- 11. rupress.org [rupress.org]

Z-VAD-FMK: A Technical Guide to Cell Permeability and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cell permeability and stability of Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone), a widely utilized pan-caspase inhibitor in apoptosis research. This document consolidates critical data on its efficacy, stability under various conditions, and detailed protocols for its application and analysis, serving as an essential resource for researchers in cell biology and drug development.

Core Properties and Mechanism of Action

Z-VAD-FMK is a cell-permeable, irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death.[1][2] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme. The benzyloxycarbonyl (Z) group enhances its lipophilicity, facilitating its passage across cell membranes.[3]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, ZVAD(OMe)-FMK | [2] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [2] |

| Molecular Weight | 467.5 g/mol | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO (≥23.37 mg/mL) and acetonitrile. Insoluble in water and ethanol. | [5] |

Cell Permeability

Z-VAD-FMK is widely recognized for its excellent cell permeability, a critical attribute for its utility in cell-based assays.[3] This property allows it to efficiently reach its intracellular targets and inhibit caspase activity within living cells. The O-methylation of the aspartic acid residue further enhances its stability and cell permeability.[6] While quantitative data on the precise rate of uptake across different cell lines is not extensively published, its widespread and effective use in numerous studies at micromolar concentrations is a strong indicator of its efficient cellular entry.

Stability Profile

The stability of Z-VAD-FMK is a crucial consideration for the design and interpretation of experiments. Several factors, including solvent, temperature, and exposure to light, can influence its integrity and activity.

Storage and Stock Solution Stability

-

Solid Form: The lyophilized powder is stable for up to 3 years when stored at -20°C.[3]

-

Stock Solutions: A stock solution prepared in high-purity DMSO (e.g., 10-20 mM) is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For in vivo experiments, it is advised to use freshly prepared solutions.[5]

Stability in Cell Culture Media

Z-VAD-FMK has a relatively short half-life in aqueous solutions at physiological temperatures. One study has documented a half-life of approximately 4 hours in an experimental setting.[7] This limited stability in culture media necessitates careful consideration of the experimental timeline. For long-term experiments (extending beyond 12-48 hours), fresh inhibitor may need to be added to the culture medium to maintain effective caspase inhibition.[4]

Photostability and pH Sensitivity

Quantitative Data on Inhibitory Activity

Z-VAD-FMK is a broad-spectrum caspase inhibitor, though it exhibits some degree of differential potency against various caspases. It is a potent inhibitor of most human caspases, with the notable exception of caspase-2, against which it shows weaker activity.[2]

IC₅₀ Values for Purified Caspases

| Caspase | IC₅₀ (nM) | Reference(s) |

| Caspase-1 | 530 | [7] |

| Caspase-3 | Low nanomolar | [7] |

| Caspase-4 | Weakly inhibited | [7] |

| Caspase-5 | 2 µM (Ac-LESD-CMK more potent) | [7] |

| Caspase-6 | Weakly inhibited | [7] |

| Caspase-7 | Weakly inhibited | [7] |

| Caspase-8 | 50 nM (Ac-LESD-CMK) | [7] |

| Caspase-9 | 1.5 µM (z-LEHD-FMK more potent) | [7] |

| Caspase-10 | 520 nM (Ac-LESD-CMK) | [7] |

| Caspase-11 (mouse) | Weakly inhibited | [7] |

Note: The provided IC₅₀ values are indicative and can vary depending on the assay conditions and substrate used. Some values are for comparator inhibitors where Z-VAD-FMK was used as a reference.

Effective Concentrations for Apoptosis Inhibition in Cell Lines

| Cell Line | Apoptosis Inducer | Effective Z-VAD-FMK Concentration | Reference(s) |

| THP.1 | Various | 10-50 µM | [3] |

| Jurkat | FasL | 20 µM | [6] |

| HeLa | Total saponin of Solanum lyratum Thunb | 40 µM | [5] |

| Human Granulosa Cells | Etoposide | 50 µM | [4] |

| Molt-3 | Melatonin | 50 µM | [3] |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results with Z-VAD-FMK.

Preparation of Z-VAD-FMK Stock Solution

-

Reconstitution: Aseptically add the appropriate volume of high-purity DMSO to the vial of lyophilized Z-VAD-FMK to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Dissolution: Gently vortex the vial until the powder is completely dissolved.

-

Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol for Assessing Cytotoxicity and Apoptosis Inhibition using MTT Assay

This protocol is adapted from standard MTT assay procedures and can be used to assess the protective effect of Z-VAD-FMK against a cytotoxic agent.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment with Z-VAD-FMK: Pre-incubate the cells with various concentrations of Z-VAD-FMK (e.g., 10, 20, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as in the Z-VAD-FMK-treated wells.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (with and without Z-VAD-FMK) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol for Quantifying Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of Z-VAD-FMK as described in the MTT assay protocol.

-

Cell Harvesting: After the incubation period, gently harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathway Diagram

Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis and the points of inhibition by Z-VAD-FMK.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the anti-apoptotic effect of Z-VAD-FMK.

Logical Relationship Diagram

Caption: Logical relationship illustrating the properties and functional consequences of Z-VAD-FMK action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 7. researchgate.net [researchgate.net]

Z-VAD-FMK Target Specificity for Different Caspases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized cell-permeant, irreversible pan-caspase inhibitor. It serves as an essential tool in the study of apoptosis and other cellular processes mediated by caspases. This guide provides a comprehensive overview of the target specificity of Z-VAD-FMK for various caspases, details the experimental protocols for its characterization, and visualizes the relevant cellular pathways and experimental workflows. Understanding the nuances of Z-VAD-FMK's inhibitory profile is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.

Data Presentation: Quantitative Inhibition of Caspases by Z-VAD-FMK

Z-VAD-FMK is known to be a broad-spectrum inhibitor of caspases, a family of cysteine proteases crucial for apoptosis and inflammation. However, its inhibitory potency varies among the different caspase family members. Generally, Z-VAD-FMK inhibits most caspases in the low to mid-nanomolar range.[1][2] It potently inhibits human caspases-1 through -10, with the notable exception of caspase-2, against which it shows weaker activity.[1][3]

The following table summarizes the available quantitative data on the inhibition of various caspases by Z-VAD-FMK. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Caspase | IC50 (nM) | Notes |

| Caspase-1 | 530 | Potent inhibition. |

| Caspase-3 | Low to Mid-nanomolar | Strong inhibition. |

| Caspase-4 | Weakly inhibited | Requires higher concentrations. |

| Caspase-5 | Efficiently blocked | - |

| Caspase-6 | Weakly inhibited | - |

| Caspase-7 | Weakly inhibited | - |

| Caspase-8 | 350 | Potent inhibition. |

| Caspase-9 | 1500 | Moderate inhibition. |

| Caspase-10 | 520 | Potent inhibition. |

| Caspase-11 (mouse) | Weakly inhibited | Murine inflammatory caspase. |

Note: The exact IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Mechanism of Action

Z-VAD-FMK is an irreversible inhibitor that covalently binds to the catalytic cysteine residue in the active site of caspases.[1][4] The fluoromethylketone (FMK) group is a reactive moiety that forms a stable thioether bond with the active site cysteine, leading to the inactivation of the enzyme.

Experimental Protocols: Measuring Caspase Inhibition

The inhibitory activity of Z-VAD-FMK is typically quantified using in vitro enzyme activity assays. A common method is the fluorometric assay, which measures the cleavage of a caspase-specific substrate conjugated to a fluorescent reporter.

Detailed Methodology for a Fluorometric Caspase Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 value of Z-VAD-FMK for a specific caspase (e.g., Caspase-3).

Materials:

-

Recombinant active caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Z-VAD-FMK stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 380/460 nm for AMC, 400/505 nm for AFC)[5][6]

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of recombinant caspase-3 in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired final concentration in assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.

-

Prepare a serial dilution of Z-VAD-FMK in DMSO. Further dilute these into assay buffer to achieve the desired final concentrations in the assay wells. Ensure the final DMSO concentration is consistent across all wells and is typically below 1% to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Z-VAD-FMK at various concentrations (or DMSO for the control)

-

Recombinant caspase-3 solution

-

-

Include control wells:

-

No enzyme control: Assay buffer and substrate only.

-

No inhibitor control (100% activity): Assay buffer, caspase-3, and DMSO.

-

No substrate control: Assay buffer and caspase-3 only.

-

-

-

Pre-incubation:

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the caspase-3 substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The kinetic reading allows for the determination of the initial reaction velocity (V₀).

-

-

Data Analysis:

-

For each Z-VAD-FMK concentration, calculate the initial reaction velocity from the linear phase of the fluorescence versus time plot.

-

Normalize the velocities to the no-inhibitor control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the Z-VAD-FMK concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Caspase Activation Pathways

Caspases are key mediators of apoptosis, which can be initiated through two main pathways: the extrinsic and intrinsic pathways.

Caption: Overview of the major caspase activation pathways in apoptosis.

Experimental Workflow for Caspase Inhibition Assay

The following diagram illustrates the typical workflow for determining the inhibitory effect of a compound like Z-VAD-FMK on caspase activity.

Caption: A typical experimental workflow for a caspase inhibition assay.

Off-Target Effects and Considerations

While Z-VAD-FMK is a potent pan-caspase inhibitor, it is not entirely specific and can interact with other cellular proteases, particularly at higher concentrations. This is a critical consideration for interpreting experimental data.

-

Cathepsins and Calpains: Z-VAD-FMK has been reported to inhibit other cysteine proteases such as cathepsins and calpains, although generally with lower potency than for caspases.[7][8]

-

NGLY1/PNGase: Z-VAD-FMK can also inhibit N-glycanase 1 (NGLY1), also known as peptide:N-glycanase (PNGase).[4] This off-target effect can lead to the induction of autophagy, which may complicate the interpretation of cell death assays.[4]

-

Induction of Necroptosis: In some cell types, particularly when caspase-8 is inhibited, Z-VAD-FMK can promote a form of programmed necrosis called necroptosis.[4]

Due to these off-target effects, it is crucial for researchers to:

-

Use the lowest effective concentration of Z-VAD-FMK.

-

Include appropriate controls to distinguish between caspase-dependent apoptosis and other forms of cell death.

-

Consider using more specific caspase inhibitors when investigating the role of a particular caspase.

Conclusion

Z-VAD-FMK remains an invaluable tool for the study of caspase-mediated cellular processes. Its broad-spectrum inhibitory activity allows for the general blockade of apoptosis, facilitating the investigation of upstream signaling events and alternative cell death pathways. However, a thorough understanding of its target specificity, including its varying potency against different caspases and its potential off-target effects, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes. The data and protocols presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize Z-VAD-FMK in their scientific endeavors.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. abcam.cn [abcam.cn]

- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. ulab360.com [ulab360.com]

Z-VAD-FMK: A Technical Guide to the Quintessential Pan-Caspase Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Z-VAD-FMK

The study of programmed cell death, or apoptosis, underwent a paradigm shift with the discovery of caspases, a family of cysteine-aspartic proteases that act as central executioners of this intricate cellular process. The need for specific tools to dissect the roles of these enzymes led to the development of targeted inhibitors. Among these, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) has emerged as a cornerstone of apoptosis research.

Initially designed with therapeutic applications in mind, the unforeseen cytotoxicity of a metabolic derivative of its fluoromethylketone (FMK) group limited its potential as a clinical drug.[1][2] However, this limitation in a therapeutic context did not diminish its immense value as a research tool.[1][2] Developed by pioneers in histochemistry like Dr. Robert Smith, Z-VAD-FMK became an indispensable molecule for elucidating the significance of caspase inhibition in a multitude of physiological and pathological processes.[1] Its ability to permeate cell membranes and irreversibly block the activity of a broad range of caspases has allowed countless researchers to probe the functional consequences of inhibiting apoptosis and other caspase-mediated pathways. This technical guide provides a comprehensive overview of the history, mechanism, and practical application of Z-VAD-FMK for professionals in the fields of life sciences and drug development.

Chemical Properties and Structure

Z-VAD-FMK is a synthetic peptide derivative designed to mimic the caspase cleavage site. Its chemical structure is fundamental to its function as a cell-permeable, irreversible pan-caspase inhibitor.

| Property | Value | Reference |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone | [3][4] |

| Synonyms | Z-VAD(OMe)-FMK, Z-Val-Ala-DL-Asp(OMe)-FMK | [3] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [3][4] |

| Molecular Weight | 467.49 g/mol | [3][4] |

| CAS Number | 187389-52-2 | [3] |

| Appearance | White solid or translucent film | [3][4] |

| Purity | Typically ≥95% (HPLC) | [3][4] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM), acetonitrile, and dimethylformamide. | [3][4] |

| Storage | Store lyophilized powder at -20°C for long-term stability (up to 12 months or more). Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. | [3] |

The key structural features of Z-VAD-FMK contribute to its efficacy:

-

"Z" (Benzyloxycarbonyl group): This N-terminal protecting group enhances the lipophilicity of the peptide, facilitating its passage across the cell membrane.[5]

-

"VAD" (Val-Ala-Asp): This tripeptide sequence mimics the preferred cleavage site for many caspases, providing specificity for the enzyme family. The aspartic acid residue in the P1 position is crucial for recognition by the caspase active site.

-

"FMK" (Fluoromethylketone): This C-terminal reactive group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.[5]

-

O-methylation: The aspartic acid residue is O-methylated, which increases the molecule's stability and cell permeability.[4]

Mechanism of Action: Irreversible Pan-Caspase Inhibition

Z-VAD-FMK functions as a potent, cell-permeable, and irreversible pan-caspase inhibitor.[4] It targets a wide range of caspases, including both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), as well as inflammatory caspases (e.g., caspase-1).[4] However, it is reported to be a poor inhibitor of caspase-2.[4]

The inhibitory mechanism involves the fluoromethylketone group, which acts as a "warhead." This group forms a covalent thioether linkage with the catalytic cysteine residue within the active site of the caspase. This irreversible binding permanently inactivates the enzyme, preventing it from cleaving its downstream substrates and thereby blocking the progression of the apoptotic cascade.[4]

By inhibiting caspases, Z-VAD-FMK can block cellular processes that are dependent on their activity, most notably apoptosis. This leads to increased cell survival in numerous experimental models.[4]

Quantitative Data

Inhibitory Potency (IC₅₀ Values)

While widely acknowledged as a potent pan-caspase inhibitor, a comprehensive and standardized table of IC₅₀ values for Z-VAD-FMK against all individual human caspases is not consistently reported across the literature. However, it is generally accepted that Z-VAD-FMK inhibits most caspases in the low to mid-nanomolar range. One study comparing various caspase inhibitors noted that Z-VAD-FMK was the most potent inhibitor tested against a panel of caspases.[1]

| Caspase Target | Reported IC₅₀ Range (in vitro) |

| Pan-caspase | 0.0015 - 5.8 mM (in tumor cells) |

Note: The wide range reflects the variability in experimental conditions and cell types used in different studies.

Recommended Working Concentrations

The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.

| Application | Cell/Tissue Type | Recommended Concentration Range | Incubation Time | Reference |

| In Vitro Apoptosis Inhibition | Jurkat T-cells | 20 µM | Co-incubation with stimulus | [6] |

| In Vitro Apoptosis Inhibition | THP.1 cells | 10 µM | Co-incubation with stimulus | |

| In Vitro Apoptosis Inhibition | HL-60 cells | 50 µM | Co-incubation with stimulus | |

| In Vitro Apoptosis Inhibition | Human Granulosa Cells | 50 µM | 48 hours | |

| In Vitro Necroptosis Induction | L929 cells | 20 µM | 24 hours | |

| In Vivo (Mouse Model of Endotoxic Shock) | C57BL/6 Mice | 5, 10, 20 µg/g body weight (i.p.) | 2 hours pre-treatment | |

| In Vivo (Mouse Model of Apoptosis) | Balb/c Mice | 100-200 nM/mouse (i.p.) | 1 hour pre-treatment |

Important Considerations for Dosing:

-

DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.

-

In Vivo Stability: Due to its reactive nature, Z-VAD-FMK may have a limited half-life in vivo. For experiments extending beyond 12-24 hours, repeated administration may be necessary.

Detailed Experimental Protocols

Protocol for Caspase-3/7 Activity Assay using a Fluorometric Substrate

This protocol describes a method to measure the activity of executioner caspases-3 and -7 in cell lysates, using Z-VAD-FMK as a negative control.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

Z-VAD-FMK (10 mM stock in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

-

Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment:

-

Plate cells at a desired density in a multi-well plate.

-

Pre-treat a set of wells with Z-VAD-FMK (final concentration 20-50 µM) for 1 hour.

-

Induce apoptosis in the relevant wells (including a Z-VAD-FMK pre-treated set) with the chosen stimulus for the desired duration. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

-

Caspase Activity Measurement:

-

Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

-

In a 96-well black microplate, add 50 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with Lysis Buffer.

-

Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3/7 fluorogenic substrate (e.g., to a final concentration of 50 µM).

-

Add 50 µL of the reaction master mix to each well containing cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC or Ex/Em = 360/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence (from a well with no cell lysate).

-

Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control. The Z-VAD-FMK treated sample should show significantly reduced fluorescence, confirming that the measured activity is caspase-dependent.

-

Protocol for Induction of Apoptosis with Staurosporine and Inhibition by Z-VAD-FMK in Jurkat Cells

This protocol details the induction of apoptosis in a common suspension cell line and its inhibition by Z-VAD-FMK, which can be assessed by various methods such as flow cytometry (Annexin V/PI staining) or Western blotting.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Staurosporine (1 mM stock in DMSO)

-

Z-VAD-FMK (10 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 with 10% FBS to a density of approximately 0.5 x 10⁶ cells/mL.

-

Prepare three treatment groups in appropriate culture vessels:

-

Untreated Control: Add DMSO vehicle only.

-

Staurosporine-treated: Add staurosporine to a final concentration of 1 µM.

-

Z-VAD-FMK + Staurosporine: Pre-treat cells with Z-VAD-FMK (final concentration 20-50 µM) for 1 hour, then add staurosporine to a final concentration of 1 µM.

-

-

Incubate the cells for 3-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Staining for Flow Cytometry:

-

Harvest the cells from each treatment group by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Set up appropriate gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Expected Results:

-

The untreated control should show a high percentage of viable cells.

-

The staurosporine-treated group should show a significant increase in the percentage of apoptotic cells (both early and late).

-

The Z-VAD-FMK + Staurosporine group should show a significant reduction in the percentage of apoptotic cells compared to the staurosporine-only group, demonstrating the inhibitory effect of Z-VAD-FMK.

-

Protocol for In Vivo Administration of Z-VAD-FMK in a Mouse Model of Endotoxic Shock

This protocol provides a general guideline for the intraperitoneal administration of Z-VAD-FMK in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Z-VAD-FMK

-

Sterile, pyrogen-free saline

-

DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile syringes and needles

Procedure:

-

Preparation of Z-VAD-FMK Solution:

-

Dissolve Z-VAD-FMK in a small amount of DMSO.

-

Further dilute with sterile saline to the desired final concentration. The final DMSO concentration should be minimized. The vehicle control should be a saline solution with the same final concentration of DMSO.

-

-

Animal Dosing:

-

Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Z-VAD-FMK + LPS).

-

Two hours prior to the induction of endotoxic shock, administer Z-VAD-FMK (e.g., at 5, 10, or 20 µg/g of body weight) or the vehicle control via intraperitoneal (i.p.) injection.

-

-

Induction of Endotoxic Shock:

-

Induce endotoxic shock by i.p. injection of LPS (e.g., at 10 µg/g of body weight). The control group receives an equivalent volume of sterile saline.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of endotoxemia and survival over a defined period.

-

At specific time points (e.g., 6 hours post-LPS injection), blood can be collected for cytokine analysis (e.g., TNF-α, IL-6).

-

At later time points (e.g., 12 hours post-LPS injection), tissues such as the liver, lungs, and spleen can be harvested for histological analysis or to assess apoptosis (e.g., by TUNEL assay).

-

Ethical Note: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Mandatory Visualizations

Signaling Pathways

Caption: Z-VAD-FMK inhibits key caspases in both extrinsic and intrinsic apoptosis pathways.

Caption: Z-VAD-FMK can promote necroptosis by inhibiting caspase-8-mediated cleavage of RIPK1.

Experimental Workflow

Caption: A typical in vitro experimental workflow using Z-VAD-FMK to study apoptosis.

Conclusion

Z-VAD-FMK, despite its unsuitability for therapeutic use, remains an unparalleled and indispensable tool in the arsenal of researchers studying programmed cell death and inflammation. Its broad specificity, cell permeability, and irreversible mechanism of action provide a robust method for inhibiting caspase activity in a wide array of experimental systems. A thorough understanding of its chemical properties, mechanism, and appropriate experimental application, as detailed in this guide, is crucial for obtaining reliable and interpretable results. As our understanding of the intricate networks of cellular signaling continues to expand, the utility of Z-VAD-FMK in dissecting the roles of caspases in both health and disease is certain to endure.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 4. invivogen.com [invivogen.com]

- 5. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]

- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Z-VAD-FMK's Role in Inhibiting Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. While extensively utilized as a tool to study and prevent apoptosis, its role in modulating inflammation is complex and multifaceted. This technical guide provides an in-depth analysis of Z-VAD-FMK's mechanisms in inhibiting inflammatory processes. It delves into its direct inhibition of inflammatory caspases, its paradoxical role in inducing a form of programmed necrosis (necroptosis) that can dampen inflammation, and its effects on cytokine production. This document summarizes key quantitative data, provides detailed experimental protocols for its use in immunological research, and visualizes the core signaling pathways affected by this inhibitor.

Mechanism of Action in Inflammation

Z-VAD-FMK exerts its anti-inflammatory effects through several key mechanisms, primarily centered around its ability to inhibit a broad range of caspases. Caspases are a family of cysteine proteases that play critical roles in both programmed cell death and inflammation.

Direct Inhibition of Inflammatory Caspases

Inflammatory caspases, notably caspase-1, -4, -5 (in humans), and -11 (in mice), are pivotal for the maturation and release of potent pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These caspases are activated within large multiprotein complexes known as inflammasomes, which assemble in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3][4]

Z-VAD-FMK irreversibly binds to the catalytic site of these caspases, preventing the processing of pro-IL-1β and pro-IL-18 into their biologically active forms.[1] This blockade of cytokine maturation is a primary mechanism by which Z-VAD-FMK can suppress inflammatory responses.

Induction of Macrophage Necroptosis

Paradoxically, while Z-VAD-FMK is a potent inhibitor of apoptosis, it can promote another form of programmed cell death called necroptosis, particularly in macrophages.[5][6] This occurs through the inhibition of caspase-8.[5] In the context of certain stimuli, such as Toll-like receptor (TLR) activation by lipopolysaccharide (LPS), caspase-8 normally cleaves and inactivates key components of the necroptotic pathway, including Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. By inhibiting caspase-8, Z-VAD-FMK allows for the formation of the "necrosome," a complex of RIPK1 and RIPK3, which leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein.[5] Phosphorylated MLKL translocates to the plasma membrane, forming pores that lead to cell lysis.[5]

The necroptosis of pro-inflammatory macrophages can lead to a reduction in the overall inflammatory response by eliminating a major source of inflammatory cytokines.[5][6] This mechanism has been shown to be protective in models of endotoxic shock.[5]

Modulation of Apoptosis-Associated Inflammation

By inhibiting the apoptotic cascade, Z-VAD-FMK can prevent the release of DAMPs from dying cells, which would otherwise trigger an inflammatory response. Apoptotic cells are typically cleared silently by phagocytes without eliciting inflammation. However, when apoptosis is dysregulated or clearance mechanisms are overwhelmed, secondary necrosis can occur, leading to the release of inflammatory cellular contents. By preventing the initiation of apoptosis, Z-VAD-FMK can indirectly limit this source of inflammation.

Quantitative Data

The following tables summarize the inhibitory activity of Z-VAD-FMK on key caspases and its effects on cytokine release in response to inflammatory stimuli.

Table 1: Inhibitory Concentration (IC50) of Z-VAD-FMK for Various Caspases

| Caspase Target | Reported IC50 Value(s) | Reference(s) |

| Pan-Caspase | 0.0015 - 5.8 mM (in vitro) | |

| Caspase-1 | Potently inhibits | [1] |

| Caspase-3 | Potently inhibits | [1] |

| Caspase-8 | Potently inhibits | [1] |

Note: Specific IC50 values for individual caspases can vary depending on the assay conditions and substrate used.

Table 2: Effect of Z-VAD-FMK on Cytokine Release from LPS-Stimulated Macrophages

| Cytokine | Cell Type | Z-VAD-FMK Concentration | % Inhibition of LPS-induced Release | Reference(s) |

| TNF-α | RAW 264.7 | 1 µM | Significant reduction | [7] |

| TNF-α | RAW 264.7 | 10 µM | Significant reduction | [7] |

| TNF-α | Bone Marrow-Derived Macrophages | 20, 40, 80 µM | Significant reduction | [5] |

| IL-6 | RAW 264.7 | 1 µM | Significant reduction | [7] |

| IL-6 | RAW 264.7 | 10 µM | Significant reduction | [7] |

| IL-6 | Bone Marrow-Derived Macrophages | 20, 40, 80 µM | Significant reduction | [5] |

| IL-12 | Bone Marrow-Derived Macrophages | 20, 40, 80 µM | Significant reduction | [5] |

| IL-1β | Primary Mouse Macrophages | 20 µM | Significant reduction | [8] |

Note: The percentage of inhibition can vary based on the specific experimental conditions, including the concentration of LPS and the timing of Z-VAD-FMK treatment.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-VAD-FMK to study inflammation.

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol describes the use of Z-VAD-FMK to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow cells from mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Z-VAD-FMK (stock solution in DMSO)

-

ELISA kits for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Differentiation of BMDMs: Culture bone marrow cells in DMEM with M-CSF for 7 days to differentiate them into macrophages.

-

Cell Seeding: Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with 1 µg/mL LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-treat the cells with Z-VAD-FMK (e.g., 20 µM) or vehicle (DMSO) for 30-60 minutes.

-

Inflammasome Activation: Stimulate the cells with a NLRP3 activator, such as 5 µM nigericin or 5 mM ATP, for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Analysis:

-

Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

-

Assess cell lysis and pyroptosis by measuring LDH release in the supernatants using a cytotoxicity assay kit.

-

In Vivo Murine Model of Endotoxic Shock

This protocol outlines the use of Z-VAD-FMK to mitigate the effects of endotoxemia in a mouse model.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Z-VAD-FMK

-

Sterile saline

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Administration: Administer Z-VAD-FMK (e.g., 10 mg/kg body weight) or vehicle (e.g., DMSO in saline) via intraperitoneal (i.p.) injection.

-

Induction of Endotoxic Shock: After a pre-treatment period (e.g., 1-2 hours), induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 15-20 mg/kg body weight).

-

Monitoring: Monitor the mice for signs of sickness (piloerection, lethargy, huddling) and survival over a period of 48-72 hours.

-

Sample Collection (for mechanistic studies): At a predetermined time point (e.g., 6-12 hours post-LPS), euthanize a separate cohort of mice and collect blood (via cardiac puncture) and peritoneal lavage fluid.

-

Analysis:

-

Measure serum and peritoneal lavage fluid levels of TNF-α, IL-6, and IL-1β using ELISA kits.

-

Perform histological analysis of organs such as the liver and lungs to assess tissue damage.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Z-VAD-FMK.

Apoptosis Pathway Inhibition by Z-VAD-FMK

Caption: Inhibition of extrinsic and intrinsic apoptosis pathways by Z-VAD-FMK.

Inflammasome Pathway Inhibition by Z-VAD-FMK

Caption: Z-VAD-FMK inhibits inflammasome-mediated cytokine processing and pyroptosis.

Z-VAD-FMK-Induced Necroptosis Pathway

Caption: Z-VAD-FMK promotes necroptosis by inhibiting caspase-8.

Conclusion

Z-VAD-FMK is a powerful and versatile tool for investigating the intricate connections between cell death and inflammation. Its ability to broadly inhibit caspases allows researchers to dissect the roles of these proteases in various inflammatory pathways. While its primary anti-inflammatory effect stems from the direct inhibition of inflammatory caspases and subsequent cytokine maturation, its capacity to induce necroptosis in macrophages reveals a more complex regulatory role. This technical guide provides a foundational understanding of Z-VAD-FMK's mechanisms of action, offers practical experimental protocols, and visualizes the key signaling pathways involved, serving as a valuable resource for researchers in immunology and drug development. Careful consideration of its pleiotropic effects is crucial for the accurate interpretation of experimental results.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Z-VAD-FMK: A Technical Guide to its Effects on Programmed Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a cornerstone research tool for investigating the roles of caspases in programmed cell death. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks the execution of apoptosis and pyroptosis. However, its inhibitory action on specific caspases, such as caspase-8, can paradoxically promote necroptosis, a caspase-independent form of cell death. This dual functionality makes Z-VAD-FMK an invaluable reagent for dissecting and differentiating between various cell death signaling pathways. This guide provides an in-depth overview of Z-VAD-FMK's mechanism of action, its differential effects on apoptosis, pyroptosis, and necroptosis, quantitative data on its inhibitory capacity, and detailed experimental protocols for its application.

Mechanism of Action

Z-VAD-FMK is a synthetic peptide engineered to mimic the caspase substrate recognition sequence. The "VAD" (Val-Ala-Asp) sequence is recognized by the catalytic pocket of caspases. The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[1][2][3] The benzyloxycarbonyl ("Z") group enhances the molecule's hydrophobicity, facilitating its permeability across cell membranes.[3] This broad-spectrum activity allows it to inhibit both initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), as well as inflammatory caspases (e.g., caspase-1, -4, -5).[1]

Effects on Programmed Cell Death Pathways

Apoptosis: Potent Inhibition

Apoptosis, or programmed cell death, is a tightly regulated process executed by the caspase family of proteases. Z-VAD-FMK is a classic inhibitor of this pathway.[4] By blocking both upstream initiator caspases (like caspase-8 and -9) and downstream executioner caspases (like caspase-3 and -7), it prevents the cleavage of key cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.[1][5] This makes it a standard negative control in apoptosis studies.[6]

Pyroptosis: Effective Blockade

Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammatory caspases, primarily caspase-1 in the canonical pathway and caspase-4/5 (human) or caspase-11 (mouse) in the non-canonical pathway.[1] These caspases cleave Gasdermin D (GSDMD), whose N-terminal fragment then forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines.[7] Z-VAD-FMK, by inhibiting these inflammatory caspases, effectively blocks GSDMD cleavage and subsequent pyroptotic cell death.[7][8]

Necroptosis: Paradoxical Induction

Necroptosis is a regulated, caspase-independent form of necrosis, or inflammatory cell death. It is typically initiated by stimuli like TNF-α and mediated by a signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[9] A key regulator of this pathway is caspase-8. Under normal conditions, active caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby inhibiting necroptosis and shunting the cell towards apoptosis.

When Z-VAD-FMK is present, it inhibits caspase-8. This inhibition lifts the "brake" on the necroptotic machinery.[9][10] Consequently, in the presence of an appropriate stimulus (like TNF-α or LPS), Z-VAD-FMK treatment can switch the mode of cell death from apoptosis to necroptosis.[9][10][11] This effect is a critical consideration in experimental design and a powerful tool for inducing necroptosis in vitro and in vivo.[12]

Data Presentation: Inhibitory Activity and Working Concentrations

The efficacy of Z-VAD-FMK varies between different caspases. While it is considered a "pan-caspase" inhibitor, it exhibits different potencies for individual enzymes.

Table 1: IC₅₀ Values of Z-VAD-FMK for Human Caspases IC₅₀ values can vary depending on the assay conditions and substrate used.

| Caspase Target | Reported IC₅₀ Range (nM) | Pathway |

| Caspase-1 | 25 - 530 | Pyroptosis |

| Caspase-3 | 0.2 - 25 | Apoptosis |

| Caspase-4 | Weakly Inhibited | Pyroptosis |

| Caspase-7 | 1.6 - 25 | Apoptosis |

| Caspase-8 | 0.7 - 50 | Apoptosis |

| Caspase-9 | 25 - 400 | Apoptosis |

| Caspase-10 | 520 | Apoptosis |

(Data synthesized from multiple sources, including[13][14])

Table 2: Recommended Working Concentrations for Z-VAD-FMK

| Application | Cell/Tissue Type | Suggested Concentration | Reference(s) |

| In Vitro Apoptosis Inhibition | Jurkat T-cells | 20 µM | [2] |

| Human Granulosa Cells | 50 µM | [15][16] | |

| AML12 Hepatocytes | 12.5 µM | ||

| Cultured Microglia | 20 µM | ||

| In Vitro Necroptosis Induction | Macrophages (BMDMs) | 20 - 80 µM (with LPS) | [9] |

| L929 Fibrosarcoma | 20 µM (with TNFα) | [17] | |

| In Vivo Administration | Mouse (Endotoxic Shock Model) | 20 µg/g (i.p. injection) | [9] |

| Mouse (Preterm Delivery Model) | 1-2 mg/kg (i.p. injection) | [18] |

Experimental Protocols & Workflows

Protocol: Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Z-VAD-FMK to determine if a specific stimulus induces caspase-dependent apoptosis.

-

Reagent Preparation:

-

Prepare a 20 mM stock solution of Z-VAD-FMK in sterile DMSO.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19]

-

On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final working concentration (e.g., 20-50 µM). Prepare a vehicle control using the same final concentration of DMSO (typically <0.1%).[19]

-

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat one set of cells with the Z-VAD-FMK-containing medium and another with the vehicle control medium for 30-60 minutes.[9]

-

Add the apoptotic stimulus (e.g., Staurosporine, TRAIL, Etoposide) to both Z-VAD-FMK-treated and vehicle-treated wells. Include an untreated control and a Z-VAD-FMK-only control.

-

Incubate for the desired time period (e.g., 4-24 hours), depending on the stimulus and cell type.

-

-

Apoptosis Assessment:

-

Harvest the cells (including any floating cells).

-

Assess apoptosis using a suitable method, such as:

-

Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Use a fluorogenic or colorimetric substrate (e.g., DEVD for caspase-3/7) to measure caspase activity in cell lysates.

-

Western Blotting: Probe for cleavage of PARP or caspases (e.g., cleaved caspase-3).

-

-

-

Data Interpretation:

-

A significant reduction in apoptotic markers in the Z-VAD-FMK co-treated group compared to the stimulus-only group indicates that the cell death is caspase-dependent.

-

Protocol: Induction of Necroptosis in Macrophages

This protocol uses Z-VAD-FMK to switch LPS-induced cell death to necroptosis.

-

Reagent Preparation:

-

Prepare a 20 mM stock solution of Z-VAD-FMK in DMSO.

-

Prepare a stock solution of Necrostatin-1 (a RIPK1 inhibitor, used as a negative control for necroptosis) in DMSO.

-

Prepare LPS (Lipopolysaccharide) in sterile PBS or culture medium.

-

-

Cell Treatment (e.g., Bone Marrow-Derived Macrophages - BMDMs):

-

Plate BMDMs and allow them to rest.

-

Set up experimental groups: Untreated, LPS only, LPS + Z-VAD-FMK, LPS + Z-VAD-FMK + Necrostatin-1.

-

Pre-treat cells with Z-VAD-FMK (e.g., 50 µM) and/or Necrostatin-1 for 30-60 minutes.[9]

-

Add LPS (e.g., 100 ng/mL) to the appropriate wells.[9]

-

Incubate for 12-24 hours.

-

-

Necroptosis Assessment:

-

Cell Viability: Measure cell death using assays that detect membrane rupture, such as LDH release assay or PI uptake measured by flow cytometry or fluorescence microscopy.

-

Western Blotting: Analyze cell lysates for phosphorylation of MLKL (p-MLKL), a key marker of necroptosis activation.

-

-

Data Interpretation:

-

An increase in cell death (LDH release/PI uptake) in the LPS + Z-VAD-FMK group compared to the LPS-only group suggests induction of necroptosis.

-

Inhibition of this cell death by Necrostatin-1 confirms that the process is RIPK1-dependent necroptosis.

-

Off-Target Effects and Critical Considerations

While Z-VAD-FMK is a powerful tool, researchers must be aware of its limitations and potential off-target effects.

-

Induction of Autophagy: Z-VAD-FMK has been shown to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation. This off-target inhibition can induce cellular autophagy, independent of its effects on caspases.[20][21][22] For studies where autophagy could be a confounding factor, alternative pan-caspase inhibitors like Q-VD-OPh, which does not inhibit NGLY1, should be considered.[21]

-